3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline
Description
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, featuring a propan-2-yloxyethoxy group attached to the benzene ring.
Properties
IUPAC Name |
3-(2-propan-2-yloxyethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)15-7-6-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRPPMHAHJIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline typically involves the reaction of 3-nitrobenzyl chloride with 2-(propan-2-yloxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the intermediate 3-{[2-(Propan-2-yloxy)ethoxy]methyl}nitrobenzene. This intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group in the intermediate stage to form the final aniline derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: this compound
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is CHNO, with a molecular weight of approximately 235.30 g/mol. Its structure features an aniline moiety linked to a propan-2-yloxyethyl side chain, which enhances its solubility and reactivity compared to similar compounds.
Scientific Research Applications
1. Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Properties: Research indicates that this compound can interact with specific enzymes or receptors involved in cancer progression, potentially modulating cellular signaling pathways that lead to tumor growth inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Anticancer | Modulation of tumor growth |
2. Material Sciences
The unique chemical structure of this compound allows it to be used as an intermediate in the synthesis of various materials:
- Polymers: It can be utilized in the production of polymers with enhanced properties due to its functional groups.
- Dyes and Pigments: The compound's reactivity makes it suitable for use in creating dyes and pigments for various industrial applications .
Table 2: Applications in Material Sciences
| Application Type | Description | References |
|---|---|---|
| Polymer Production | Intermediate for enhanced polymers | |
| Dyes and Pigments | Reactive agent in dye synthesis |
Case Studies
Case Study 1: Anticancer Research
A study focused on the anticancer effects of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to its interaction with specific protein targets involved in cell cycle regulation. Further research is needed to elucidate the precise signaling pathways affected .
Case Study 2: Material Development
In material science, researchers have successfully synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability and mechanical properties compared to traditional polymers, indicating its potential for high-performance applications .
Mechanism of Action
The mechanism of action of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(Methoxy)ethoxy]methyl}aniline
- 3-{[2-(Ethoxy)ethoxy]methyl}aniline
- 3-{[2-(Butoxy)ethoxy]methyl}aniline
Uniqueness
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is a compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, its interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an aniline group, which is known for its ability to form hydrogen bonds and interact with various enzymes and receptors. The presence of the propan-2-yloxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Binding to Active Sites: The aniline moiety can bind to active sites of enzymes or receptors, modulating their activity.
- Conformational Changes: It may induce conformational changes in target proteins, altering cellular signaling pathways.
- Metabolic Pathways: Its role as a biochemical probe allows for the study of metabolic pathways and enzyme interactions.
Anticancer and Anti-inflammatory Properties
Research indicates that this compound has potential therapeutic properties, particularly in anticancer and anti-inflammatory applications. In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer lines. Additionally, it exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.
Enzyme Interactions
The compound has been investigated for its ability to interact with various enzymes:
- Thyroid Peroxidase (TPO): Inhibition of TPO has been associated with thyroid hormone dysregulation. Studies have shown that similar compounds can affect TPO activity, suggesting a potential area for further research with this compound .
- Acetylcholinesterase: While not directly studied for this compound, related piperazine derivatives have shown inhibition of acetylcholinesterase, indicating a possible pathway for further exploration regarding neuroprotective effects .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| Study B | A549 (Lung Cancer) | 15 | Inhibits proliferation |
These studies highlight the compound's potential as a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications to the aniline group significantly influence biological activity. For instance, changing substituents on the aniline nitrogen or modifying the ethoxy side chain could enhance efficacy or selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
